Thieno[2,3-b]pyridin-3-ylmethanamine
Description
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
thieno[2,3-b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2 |
InChI Key |
YTTBJYUTUCTCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Thieno[2,3-b]pyridin-3-ylmethanamine is structurally compared to derivatives with variations in substituents, fused rings, and heteroatom replacements. Key examples include:
Key Observations :
- Core Expansion : Naphthyridine-fused derivatives () exhibit extended aromatic systems, enhancing interactions with hydrophobic enzyme pockets (e.g., PI-PLC), thereby improving anti-proliferative activity.
- Heteroatom Replacement: Replacing sulfur (thieno) with oxygen (furo) reduces cytotoxicity, suggesting sulfur’s critical role in bioactivity ().
Anti-Proliferative Activity
- Ester/Carbonate Derivatives: Modifying thieno[2,3-b]pyridines with ester or carbonate groups (e.g., compounds 5a–e in ) disrupts crystal packing, enhancing solubility and cellular penetration. This leads to IC50 values <10 μM against HCT-116 and MDA-MB-231 cell lines .
- N-Phenylethyl Analogs : Elongating the side chain (e.g., N-phenylethyl vs. N-benzyl) maintains or improves activity, indicating flexibility in the ligand’s hydrophobic region ().
Antimicrobial Activity
- Bis-Thiadiazole Derivatives: Thieno[2,3-b]thiophene bis-thiadiazoles () show potent antimicrobial effects, suggesting that analogous modifications in this compound could yield similar benefits.
Solubility and Pharmacokinetic Enhancements
- Prodrug Strategies: Ester and carbonate prodrug moieties significantly improve solubility (e.g., 1.5- to 3-fold increases in PBS solubility) and oral bioavailability in thieno[2,3-b]pyridines .
- Bunte Salts: Water-soluble Bunte salts of thieno[2,3-b]pyridines () demonstrate enhanced aqueous stability, a strategy applicable to this compound for intravenous formulations.
Preparation Methods
Cyclization of Sulfonamide Precursors
The cyclization of sulfonamide intermediates represents a traditional approach to construct the thieno[2,3-b]pyridine core. This method, optimized in early patents, employs acid-catalyzed cyclization to form the bicyclic structure .
Key Steps :
-
Synthesis of Sulfonamide Precursor : React 3-bromomethyl-thiophene with N-(2,2-dimethoxy)ethyl-p-toluenesulfonamide in ethanol under reflux.
-
Cyclization : Treat the sulfonamide with concentrated HCl in dioxane at 80–100°C, leading to elimination of the sulfonamide group and formation of the thieno[2,3-b]pyridine scaffold .
-
Functionalization : Introduce the methanamine group via nucleophilic substitution or reductive amination of the resulting core.
Conditions and Yields :
| Precursor | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-(3-thienyl)methyl-sulfonamide | HCl | Dioxane | 80–100 | 55–70 |
| N-(2-thienyl)methyl-sulfonamide | HBr | Ethanol | Reflux | 45–60 |
This method benefits from simplicity but requires harsh conditions, limiting functional group tolerance .
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic strategies leverage palladium catalysis to construct the thieno[2,3-b]pyridine core with high regioselectivity. A two-step protocol involving Suzuki-Miyaura coupling and cyclization has been reported .
Key Steps :
-
Coupling : React 2,6-dichloronicotinonitrile with aryl boronic acids using Pd(PPh₃)₄ in dioxane.
-
Cyclization : Treat the coupled product with ethyl thioglycolate and triethylamine in ethanol to form the thieno[2,3-b]pyridine ring.
Example Reaction Pathway :
Optimized Conditions :
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Et₃N | Ethanol | 65–75 |
| Pd(OAc)₂/XPhos | K₂CO₃ | DMSO | 70–85 |
This method enables diverse substitution patterns but requires costly catalysts and inert atmospheres .
Nucleophilic Substitution and Cyclization
A scalable route involves nucleophilic substitution followed by intramolecular cyclization. This approach is widely used for introducing amines at the 3-position .
Key Steps :
-
S-alkylation : React 2-thioxo-1,2-dihydropyridine derivatives with ethyl 2-bromoacetate in DMF.
-
Cyclization : Treat the alkylated product with aqueous KOH to form the thieno[2,3-b]pyridine core.
-
Amination : Introduce the methanamine group via reductive amination or substitution with methylamine.
Representative Data :
| Intermediate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 2-Thioxo-4-(trifluoromethyl)-1,2-dihydropyridine | Ethyl 2-bromoacetate | DMF, RT, 2 h | 60–90 |
| Thieno[2,3-b]pyridine-2-carboxylate | HATU, methylamine | DCM, 0°C → RT | 75–85 |
This method achieves high yields but may require purification of intermediates .
Reductive Amination and Alkylation
For direct installation of the methanamine group, reductive amination or alkylation is employed after core synthesis.
Key Steps :
-
Imine Formation : React the thieno[2,3-b]pyridine-3-carbaldehyde with methylamine in methanol.
-
Reduction : Treat the imine with NaBH₃CN or H₂/Pd-C to yield the methanamine derivative.
Conditions and Outcomes :
| Starting Material | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|
| Thieno[2,3-b]pyridine-3-carbaldehyde | NaBH₃CN | MeOH | 80–90 |
| Thieno[2,3-b]pyridine-3-nitro | H₂/Pd-C | EtOAc | 70–75 |
This approach is efficient but limited to aldehydes or nitro precursors .
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Cyclization of Sulfonamides | High atom economy, low cost | Harsh conditions, limited FG tolerance |
| Pd-Catalyzed Coupling | High regioselectivity, diverse FGs | Expensive catalysts, air sensitivity |
| Nucleophilic Substitution | Scalable, high yields | Multi-step purification |
| Reductive Amination | Direct methanamine installation | Requires aldehyde/nitro precursors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
